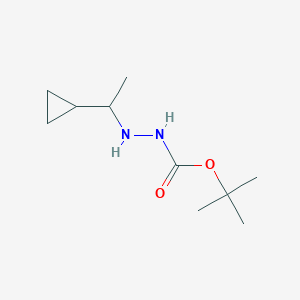
tert-butyl N-(2-methyl-5-phenyl-1,3-thiazol-4-yl)carbamate
説明
Tert-butyl N-(2-methyl-5-phenyl-1,3-thiazol-4-yl)carbamate, or TBTC, is a synthetic organic compound with a variety of applications in scientific research. TBTC is a versatile compound that has been used in a variety of experiments in the fields of biochemistry, physiology, and pharmacology. TBTC is a relatively new compound and has been used in research since the early 2000s. TBTC has a wide range of applications due to its unique properties and chemical structure.
科学的研究の応用
TBTC has been used in a variety of scientific research applications, including the study of enzyme inhibition, the synthesis of peptides, and the study of drug metabolism. In enzyme inhibition studies, TBTC has been used to study the inhibition of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. TBTC has also been used in the synthesis of peptides, which are important for the study of protein structure and function. TBTC has been used in drug metabolism studies to study the metabolism of drugs such as cocaine and amphetamines.
作用機序
TBTC acts as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. TBTC binds to the active site of the enzyme and prevents it from breaking down acetylcholine. This leads to an increase in the concentration of acetylcholine in the synapse, which can lead to a variety of physiological effects.
Biochemical and Physiological Effects
The most important biochemical and physiological effect of TBTC is the inhibition of acetylcholinesterase. This leads to an increase in the concentration of acetylcholine in the synapse, which can lead to a variety of physiological effects. These effects include an increase in heart rate, an increase in respiration rate, an increase in blood pressure, an increase in pupil dilation, and an increase in alertness.
実験室実験の利点と制限
TBTC has several advantages for use in lab experiments. TBTC is relatively easy to synthesize and is relatively stable, making it an ideal compound for use in experiments. TBTC is also relatively non-toxic, making it safe to use in experiments. However, TBTC is not as potent as some other compounds, so it may not be suitable for experiments that require a high level of potency.
将来の方向性
There are a variety of potential future directions for the use of TBTC in scientific research. TBTC could be used to study the inhibition of other enzymes, such as proteases or kinases. TBTC could also be used to study the metabolism of other drugs, such as opioids or benzodiazepines. TBTC could also be used to study the synthesis of other peptides or proteins. Additionally, TBTC could be used in the development of new drugs or drug delivery systems. Finally, TBTC could be used to study the physiological effects of acetylcholine and its metabolites.
合成法
TBTC is synthesized using a multi-step process. The first step involves the reaction of a tert-butyl bromide, an amine, and a thiourea to form a thiourea derivative. This derivative is then reacted with a phenyl bromide to form the desired TBTC. The synthesis of TBTC can be carried out using a variety of methods, including the use of a microwave-assisted reaction, a solid-phase synthesis, or a solution-phase synthesis.
特性
IUPAC Name |
tert-butyl N-(2-methyl-5-phenyl-1,3-thiazol-4-yl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2S/c1-10-16-13(17-14(18)19-15(2,3)4)12(20-10)11-8-6-5-7-9-11/h5-9H,1-4H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJEJFXWRPMIVPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(S1)C2=CC=CC=C2)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501145943 | |
| Record name | Carbamic acid, N-(2-methyl-5-phenyl-4-thiazolyl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501145943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1461715-15-0 | |
| Record name | Carbamic acid, N-(2-methyl-5-phenyl-4-thiazolyl)-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1461715-15-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, N-(2-methyl-5-phenyl-4-thiazolyl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501145943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![{4-fluorobicyclo[2.2.1]heptan-1-yl}methanol](/img/structure/B6598435.png)





![methyl 3-[(2-aminoethyl)sulfanyl]propanoate, trifluoroacetic acid](/img/structure/B6598477.png)
![1,3-diethyl 2-[(3-fluorophenyl)methyl]-2-methylpropanedioate](/img/structure/B6598479.png)




![2-[(2-methylphenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B6598518.png)
